molecular formula C8H13N3Na3O12P3 B13415883 trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

Cat. No.: B13415883
M. Wt: 505.09 g/mol
InChI Key: VVSHTFQAMJVVDA-GSUNZCPGSA-K
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Description

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and phosphoryl groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized with various groups through a series of reactions. Common reagents used in these reactions include phosphorylating agents, amino group donors, and hydroxy group protectors. The reaction conditions often require controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as crystallization, chromatography, and distillation to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the amino and hydroxy groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various phosphorylated and aminated derivatives, which have distinct properties and applications in different fields.

Scientific Research Applications

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biochemical effects. The phosphoryl groups play a crucial role in these interactions, facilitating the transfer of phosphate groups and modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares phosphoryl groups and is involved in energy transfer in cells.

    Nicotinamide adenine dinucleotide phosphate (NADP): Contains similar functional groups and participates in redox reactions.

    Flavin adenine dinucleotide (FAD): Another compound with phosphoryl groups, involved in various biochemical processes.

Uniqueness

Trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H13N3Na3O12P3

Molecular Weight

505.09 g/mol

IUPAC Name

trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C8H16N3O12P3.3Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;;;/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-;;;/m0.../s1

InChI Key

VVSHTFQAMJVVDA-GSUNZCPGSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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